2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
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Overview
Description
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is an organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and a cyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and may require specific temperature and pH adjustments to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted chlorophenyl derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-chlorophenyl)-1-(thiophen-3-yl)ethan-1-one
- 1-[(2RS)-2-(2,4-dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole hydrochloride
Uniqueness
2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its specific combination of structural features, including the chlorophenyl group, thiophene ring, and cyclopropyl moiety.
Biological Activity
The compound 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide , with the CAS number 2415584-04-0 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15ClN2OS
- Molecular Weight : 306.8 g/mol
- Structure : The compound features a chlorophenyl ring and a thiophenyl-cyclopropyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research suggests that compounds with similar structures often interact with receptors or enzymes involved in critical physiological processes.
Potential Targets:
- Ion Channels : Compounds with acetamide linkers have been shown to influence ion channels, which play vital roles in cellular signaling.
- Enzymatic Inhibition : The structural components suggest potential inhibition of specific enzymes, although detailed studies are needed to confirm this.
Biological Activity
Preliminary studies indicate that This compound exhibits various biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential antibacterial properties.
- Antiparasitic Effects : Research on structurally related compounds indicates activity against protozoan parasites, which may extend to this compound.
- Cytotoxicity : Initial assessments could evaluate the cytotoxic effects on cancer cell lines, providing insight into its therapeutic potential.
Case Studies
Several studies have examined the biological activity of related compounds, providing context for understanding the potential effects of This compound .
Structure-Activity Relationship (SAR)
Research on SAR emphasizes the importance of specific substituents on the phenyl and cyclopropyl rings. Variations in these groups can significantly impact biological activity:
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Enhances binding affinity to target proteins |
Thiophene | Contributes to lipophilicity and membrane permeability |
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-4-2-1-3-12(14)9-15(19)18-11-16(6-7-16)13-5-8-20-10-13/h1-5,8,10H,6-7,9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKHFDPVSVLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.